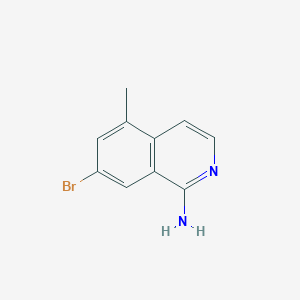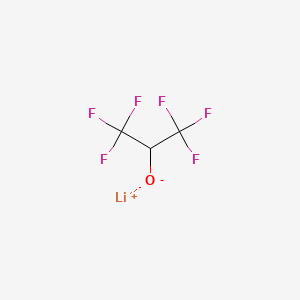
Lithium 1,1,1,3,3,3-hexafluoropropan-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 1,1,1,3,3,3-hexafluoropropan-2-olate: is a chemical compound known for its unique properties and applications in various fields. This compound is derived from 1,1,1,3,3,3-hexafluoro-2-propanol, a highly polar solvent with significant ionizing power. The lithium salt form of this compound has garnered attention for its potential use in organic synthesis and as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of lithium 1,1,1,3,3,3-hexafluoropropan-2-olate typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with a lithium base. One common method is the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with lithium hydride or lithium metal under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Lithium 1,1,1,3,3,3-hexafluoropropan-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound participates in nucleophilic substitution reactions, where the lithium atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexafluoroacetone, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, lithium 1,1,1,3,3,3-hexafluoropropan-2-olate is used as a reagent in organic synthesis. It is particularly effective in facilitating reactions that require a strong base, such as the Horner-Wadsworth-Emmons olefination .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives and related compounds are studied for their potential biological activities and as intermediates in the synthesis of pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism by which lithium 1,1,1,3,3,3-hexafluoropropan-2-olate exerts its effects is primarily through its role as a strong base and nucleophile. The lithium ion interacts with various molecular targets, facilitating deprotonation and nucleophilic attack in organic reactions. This interaction is crucial in processes like the Horner-Wadsworth-Emmons olefination, where the compound helps in forming carbon-carbon double bonds .
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: The parent alcohol from which the lithium salt is derived.
Lithium tert-butoxide: Another strong base used in organic synthesis.
Lithium diisopropylamide (LDA): A widely used strong base in organic chemistry.
Uniqueness: Lithium 1,1,1,3,3,3-hexafluoropropan-2-olate stands out due to its high polarity and unique reactivity profile. Its ability to act as both a strong base and nucleophile makes it versatile in various chemical reactions. Additionally, the presence of fluorine atoms imparts unique electronic properties that can influence reaction outcomes .
Properties
Molecular Formula |
C3HF6LiO |
|---|---|
Molecular Weight |
174.0 g/mol |
IUPAC Name |
lithium;1,1,1,3,3,3-hexafluoropropan-2-olate |
InChI |
InChI=1S/C3HF6O.Li/c4-2(5,6)1(10)3(7,8)9;/h1H;/q-1;+1 |
InChI Key |
HOTBIMZWHWHNKJ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C(C(F)(F)F)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


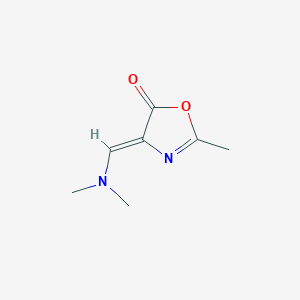
![2-(Chloromethyl)-4-iodobenzo[d]oxazole](/img/structure/B12862399.png)
![5-[3-(Benzyloxy)phenyl]indoline](/img/structure/B12862407.png)
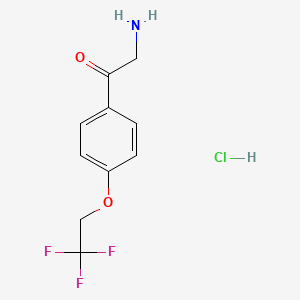
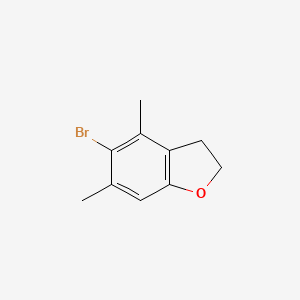



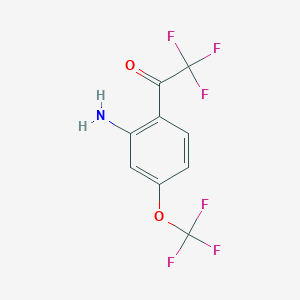

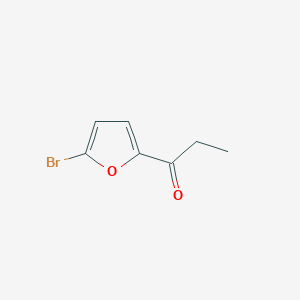

![1-(6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12862480.png)
